

An In-depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromo-2-hydroxybenzoate*

Cat. No.: *B1598527*

[Get Quote](#)

Abstract

Ethyl 5-bromo-2-hydroxybenzoate (CAS No. 37540-59-3) is a halogenated derivative of ethyl salicylate, a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a phenolic hydroxyl group, an ethyl ester, and a bromine-substituted aromatic ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug development. Detailed protocols for handling, safety, and storage are also presented to ensure its effective and safe utilization in a laboratory setting.

Introduction and Physicochemical Properties

Ethyl 5-bromo-2-hydroxybenzoate is a substituted aromatic ester of significant interest due to its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the bromo, hydroxyl, and ethyl carboxylate groups on the benzene ring provides multiple reaction sites for derivatization. The hydroxyl and ester groups can engage in various modifications, while the bromine atom serves as a key handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of **Ethyl 5-bromo-2-hydroxybenzoate**

Property	Value	Source
CAS Number	37540-59-3	
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	
Appearance	Solid	
Melting Point	48-50 °C	[2]
SMILES	O=C(OCC)C1=CC(Br)=CC=C1 O	
InChI Key	OGILVZCKMMXBJI-UHFFFAOYSA-N	

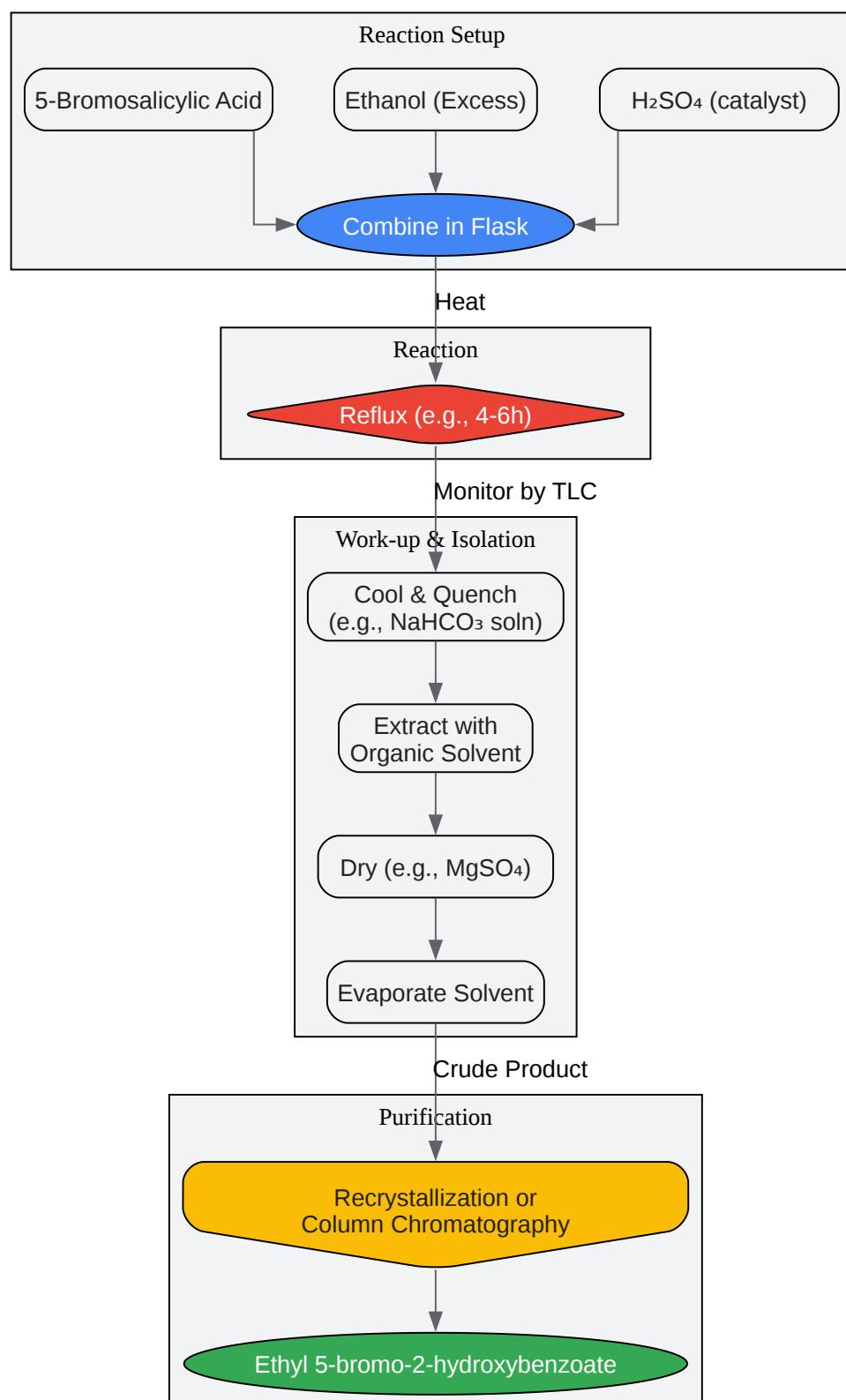
Spectroscopic Characterization

While Sigma-Aldrich notes that they do not collect specific analytical data for this product as it is supplied for early discovery research, its structure allows for a reliable prediction of its spectroscopic signature. Researchers are responsible for confirming the identity and purity of the material.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (typically downfield), the aromatic carbons (with those attached to oxygen and bromine being significantly shifted), and the two carbons of the ethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group. Other prominent peaks include the C=O stretch of the ester group, C-O stretches, and absorption bands corresponding to the C-Br

bond and the aromatic C-H and C=C bonds. The NIST WebBook provides an IR spectrum for the related compound 5-bromosalicylic acid, which can serve as a useful reference.[3]

- **Mass Spectrometry:** The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester. Predicted collision cross-section values for various adducts are available in databases like PubChemLite.[1]


Synthesis and Manufacturing

The synthesis of **Ethyl 5-bromo-2-hydroxybenzoate** is typically achieved through the esterification of 5-bromosalicylic acid or the direct bromination of ethyl salicylate. The former is often preferred for regiochemical control.

Representative Synthesis Protocol: Fischer Esterification of 5-Bromosalicylic Acid

This protocol describes a standard Fischer esterification, a reliable and scalable method for producing the title compound from its corresponding carboxylic acid. The causality behind this choice is the high conversion rate achieved by using an excess of alcohol and a catalytic amount of strong acid to drive the equilibrium toward the product.

Workflow Diagram: Synthesis of **Ethyl 5-bromo-2-hydroxybenzoate**

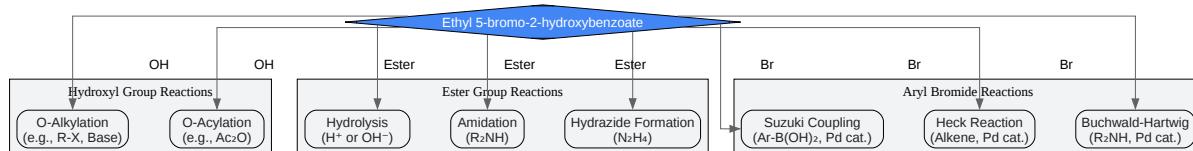
[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

Step-by-Step Methodology:

- Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylic acid (1.0 eq).
- Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which acts as both solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.^[4]
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product.

Chemical Reactivity and Synthetic Applications


The utility of **Ethyl 5-bromo-2-hydroxybenzoate** stems from the distinct reactivity of its three functional groups. This allows for selective transformations and makes it a valuable intermediate in multi-step syntheses.

- Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This group

strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 3 and 6).

- Ethyl Ester Group: The ester can be readily hydrolyzed under acidic or basic conditions to yield the parent 5-bromosalicylic acid. Alternatively, it can react with amines or hydrazine to form the corresponding amides or hydrazides, respectively, which are common precursors for biologically active compounds.[5][6]
- Aryl Bromide: The bromine atom is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 5-position.

Diagram: Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major reactivity sites and transformations.

Applications in Medicinal Chemistry

Derivatives of salicylates are well-known for their biological activities. The bromo-substitution on this scaffold provides a handle to explore chemical space for drug discovery. For instance, related 5-bromosalicylamide derivatives have been synthesized and investigated for their potential biological activities.[5][6] The conversion of the ester to a hydrazide, followed by condensation with various aldehydes, yields hydrazones, a class of compounds known to exhibit a wide range of bioactivities, including antimicrobial properties.[5] While direct

applications of **Ethyl 5-bromo-2-hydroxybenzoate** are not extensively documented, its isomers and related structures like 2-Bromo-5-hydroxybenzaldehyde are crucial intermediates in synthesizing active pharmaceutical ingredients (APIs) such as Crisaborole, used for treating atopic dermatitis.[7]

Safety, Handling, and Storage

As a laboratory chemical, **Ethyl 5-bromo-2-hydroxybenzoate** must be handled with appropriate care. The information provided in Safety Data Sheets (SDS) is crucial for ensuring user safety.[2][8][9]

Table 2: GHS Hazard and Precautionary Statements

Code	Statement	Source
H302	Harmful if swallowed.	[2]
H312	Harmful in contact with skin.	[2]
H315	Causes skin irritation.	[2]
H319	Causes serious eye irritation.	[2]
H332	Harmful if inhaled.	[2]
H335	May cause respiratory irritation.	[2]
P261	Avoid breathing dust/fumes.	[2]
P280	Wear protective gloves, protective clothing, eye protection and face protection.	[2]
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[2]
P302+P352	IF ON SKIN: Wash with plenty of water.	[2]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]
P501	Dispose of contents/container to an authorized hazardous or special waste collection point.	[2]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[2\]](#)
Prevent concentration in hollows and sumps.[\[2\]](#)

- Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
- PPE: Wear appropriate personal protective equipment:
 - Eye Protection: Chemical safety goggles or safety glasses with side shields.[2][8]
 - Hand Protection: Chemically resistant gloves (e.g., nitrile).
 - Body Protection: A lab coat and other protective clothing to prevent skin exposure.[8]

First Aid Measures

- Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
- Skin Contact: Take off contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Storage and Disposal

- Storage: Keep containers securely sealed when not in use.[2] Store in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials.
- Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]
- Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2]

Conclusion

Ethyl 5-bromo-2-hydroxybenzoate is a highly functionalized and valuable building block for chemical synthesis. Its predictable reactivity allows for selective modifications at its hydroxyl, ester, and aryl bromide sites, providing a clear pathway to a diverse range of more complex

molecules. For researchers in drug discovery and materials science, this compound serves as an accessible and versatile platform for developing novel structures with potential biological or material applications. Adherence to strict safety protocols is paramount to ensure its handling does not pose a risk to laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Ethyl 5-bromo-2-hydroxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. nbino.com [nbino.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598527#ethyl-5-bromo-2-hydroxybenzoate-cas-number-37540-59-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com